Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime
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Overview
Description
Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime is a compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of an oxime functional group attached to a pyrimidine ring, which is further substituted with a methyl and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime typically involves the reaction of an oxime with an acyl halide or anhydride. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme can be represented as follows:
Formation of Oxime: The starting material, typically a ketone or aldehyde, reacts with hydroxylamine (NH2OH) to form the corresponding oxime.
Esterification: The oxime is then reacted with an acyl halide or anhydride to form the oxime ester.
Industrial Production Methods
In an industrial setting, the production of oxime esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxime esters can undergo oxidation reactions, often leading to the formation of nitriles or amides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of oxime esters can yield amines. This reaction typically requires reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Oxime esters can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles. This can be facilitated by the presence of a catalyst or under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Transition metal catalysts (e.g., palladium, platinum)
Major Products
Oxidation: Nitriles, amides
Reduction: Amines
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving oxime ester hydrolysis.
Industry: In the polymer industry, oxime esters are used in the synthesis of dynamic covalent networks, which have applications in self-healing materials and recyclable polymers.
Mechanism of Action
The mechanism of action of Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime involves the cleavage of the N-O bond in the oxime group. This cleavage can be facilitated by various catalysts or under specific reaction conditions. The resulting intermediates can then participate in further chemical transformations, such as cyclization or substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Acetophenone-derived Oximes: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Oxime Ethers: These are used as synthons in the synthesis of medicinal heteroaromatic compounds.
Oxime Acetates and Pivalates: These are used in metal-catalyzed or metal-free cyclization reactions to form functionalized heterocycles.
Uniqueness
Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime is unique due to the presence of the methylsulfanyl group on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in the synthesis of sulfur-containing heterocycles, which have important applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxypropan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6(2)12-13-8-5-7(3)10-9(11-8)14-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKORQYWQVALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)ON=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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